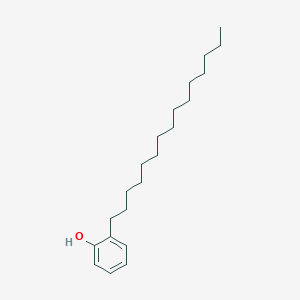

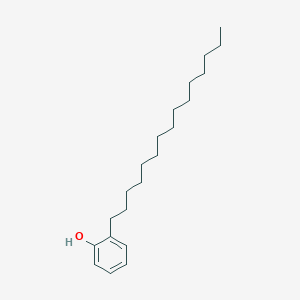

2-Pentadecylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It is a type of phenolic lipid, characterized by a long alkyl chain attached to a phenol group. This compound is known for its amphiphilic properties, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is often derived from cardanol, a renewable resource obtained from cashew nut shell liquid. The cardanol undergoes hydrogenation to produce 3-pentadecylphenol, which can then be converted to this compound through isomerization processes .

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-Pentadecylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various polymers and resins.

Industry: Utilized in the production of flame-retardant materials, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2-Pentadecylphenol involves its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi . Additionally, its antioxidant properties are attributed to the phenolic hydroxyl group, which can neutralize free radicals .

Comparison with Similar Compounds

Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.

Catechol: A dihydroxybenzene with two hydroxyl groups on adjacent carbon atoms.

Resorcinol: Another dihydroxybenzene with hydroxyl groups on the 1 and 3 positions.

Hydroquinone: A dihydroxybenzene with hydroxyl groups on the 1 and 4 positions.

Uniqueness of 2-Pentadecylphenol: this compound stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications. Its ability to disrupt cell membranes and its antioxidant properties further distinguish it from simpler phenolic compounds .

Properties

CAS No. |

51000-79-4 |

|---|---|

Molecular Formula |

C21H36O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-pentadecylphenol |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |

InChI Key |

RGDDVTHQUAQTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)